3-chloro-4-({[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3-CHLOROBENZONITRILE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a chlorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3-CHLOROBENZONITRILE typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with an allyl group and a methoxyphenyl group
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
4-({[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3-CHLOROBENZONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3-CHLOROBENZONITRILE involves its interaction with specific molecular targets. The triazole ring and the methoxyphenyl group are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-({[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3-BROMOBENZONITRILE: Similar structure but with a bromine atom instead of chlorine.
4-({[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3-FLUOROBENZONITRILE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 4-({[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3-CHLOROBENZONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the methoxyphenyl group, along with the chlorobenzonitrile moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17ClN4OS |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
3-chloro-4-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C20H17ClN4OS/c1-3-9-25-19(15-5-4-6-17(11-15)26-2)23-24-20(25)27-13-16-8-7-14(12-22)10-18(16)21/h3-8,10-11H,1,9,13H2,2H3 |
InChI Key |
XMXLAGAKYQFADH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC3=C(C=C(C=C3)C#N)Cl |
Origin of Product |
United States |
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